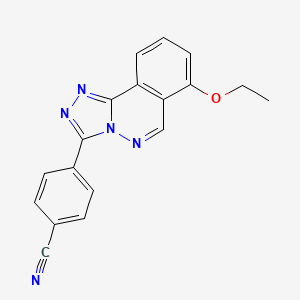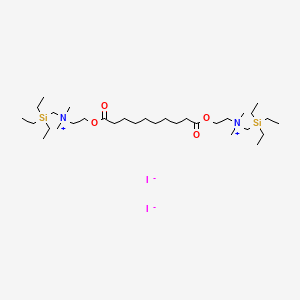![molecular formula C32H34O19 B13772028 2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)
2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily utilized in the formulation of enteric coatings for tablets and capsules, which allows the medication to pass through the acidic environment of the stomach without dissolving, and then dissolve in the more basic environment of the intestine . This property makes it valuable for controlled release formulations.
准备方法
The most common method to prepare cellulose acetate phthalate involves the reaction of partially substituted cellulose acetate with phthalic anhydride in the presence of an organic solvent and a basic catalyst . The organic solvents typically used include acetic acid, acetone, or pyridine. The basic catalysts can be anhydrous sodium acetate when using acetic acid, amines when using acetone, and the organic solvent itself when using pyridine . The phthalyl content of the derivatives produced by this method is inversely dependent on the reaction temperature, although the rate of phthalyl introduction is faster at high temperatures .
化学反应分析
Cellacefate undergoes various chemical reactions, including esterification and hydrolysis. The esterification process involves the reaction of cellulose acetate with phthalic anhydride, resulting in the formation of cellulose acetate phthalate . Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of phthalic acid and cellulose acetate . Common reagents used in these reactions include acetic acid, acetone, pyridine, and sodium acetate . The major products formed from these reactions are cellulose acetate phthalate and phthalic acid .
科学研究应用
Cellacefate has been extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a polymer matrix for drug delivery systems due to its pH-sensitive solubility . In biology, it is employed in the formulation of enteric coatings for oral medications, protecting the active ingredients from the acidic environment of the stomach . In medicine, cellacefate is used in controlled release formulations, allowing for the sustained release of drugs over a prolonged period . In the industry, it is utilized in the production of coatings for various applications, including food packaging and textiles .
作用机制
The mechanism of action of cellacefate is primarily based on its pH-sensitive solubility. In the acidic environment of the stomach, cellacefate remains intact, protecting the active ingredients of the medication from degradation . Once the medication reaches the more basic environment of the intestine, cellacefate dissolves, releasing the active ingredients for absorption . This controlled release mechanism ensures that the medication is delivered to the desired site of action in a timely manner .
相似化合物的比较
Cellacefate is often compared with other enteric coating agents such as hypromellose phthalate, polyvinyl acetate phthalate, and methacrylic acid copolymers . While all these compounds serve the same purpose of protecting medications from the acidic environment of the stomach, cellacefate is unique due to its specific chemical structure and pH-sensitive solubility . This makes it particularly effective in ensuring the controlled release of drugs in the intestine .
List of Similar Compounds::- Hypromellose phthalate
- Polyvinyl acetate phthalate
- Methacrylic acid copolymers
属性
分子式 |
C32H34O19 |
|---|---|
分子量 |
722.6 g/mol |
IUPAC 名称 |
2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid |
InChI |
InChI=1S/C32H34O19/c1-13(33)45-11-19-21(35)25(49-29(42)17-9-5-3-7-15(17)27(38)39)23(37)32(48-19)51-24-20(12-46-14(2)34)47-31(44)26(22(24)36)50-30(43)18-10-6-4-8-16(18)28(40)41/h3-10,19-26,31-32,35-37,44H,11-12H2,1-2H3,(H,38,39)(H,40,41)/t19-,20-,21-,22+,23-,24-,25+,26-,31-,32+/m0/s1 |
InChI 键 |
DMNFZTKVDDFCQE-UNAKMPPPSA-N |
手性 SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


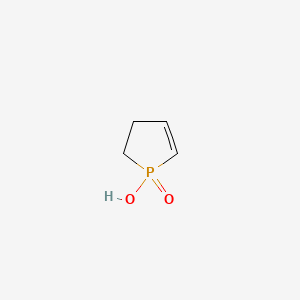


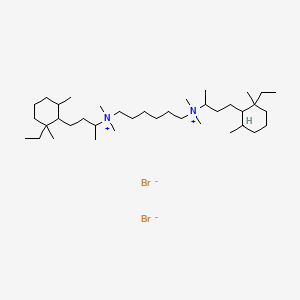
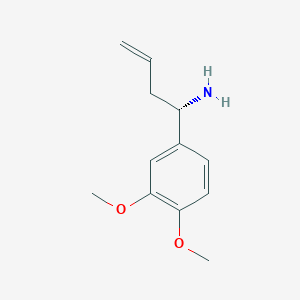

![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
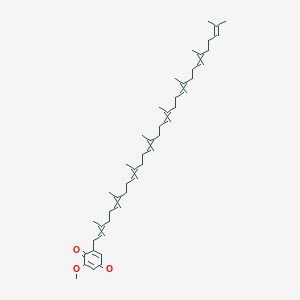

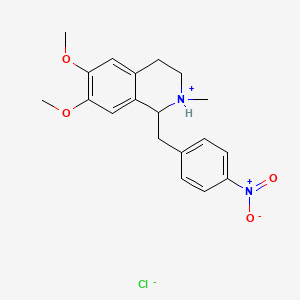
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
